![molecular formula C19H30O4 B12813937 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is a chemical compound with the molecular formula C19H30O4 and a molecular weight of 322.44. It is a derivative of benzoquinone, characterized by the presence of two methoxy groups and an undecyl chain. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone typically involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: In studies of cellular respiration and electron transport chains.
Industry: Used in the development of new materials and as a component in certain biochemical assays
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone involves its redox activity. It can undergo reversible oxidation and reduction, making it a useful electron carrier in biochemical systems. The compound interacts with various molecular targets, including enzymes involved in redox reactions, and can modulate their activity by altering the redox state of the system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethoxy-1,4-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other benzoquinone derivatives. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it particularly useful in certain biochemical and industrial applications .
Propriétés
Formule moléculaire |
C19H30O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O4/c1-4-5-6-7-8-9-10-11-12-13-15-18(21)17(22-2)14-16(20)19(15)23-3/h14H,4-13H2,1-3H3 |
Clé InChI |
AUSJVHOZNUUITQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


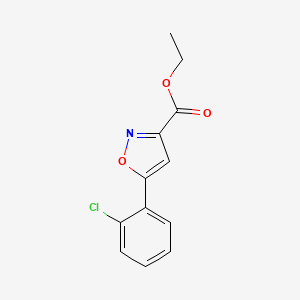
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
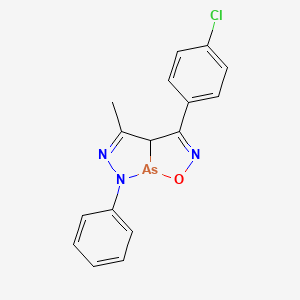
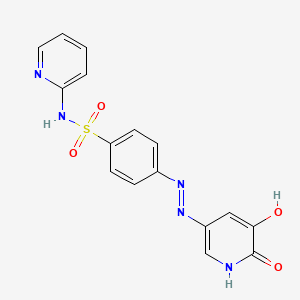
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
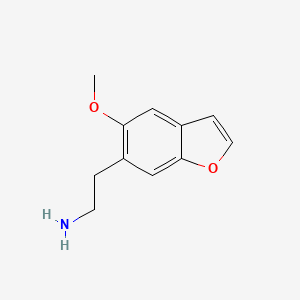
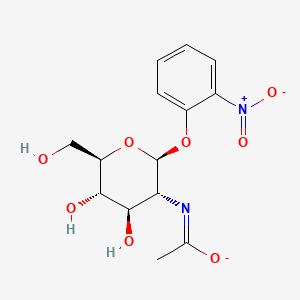
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
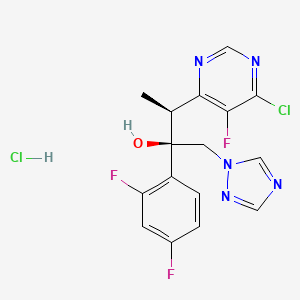
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)


